Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate
Description
Structure
3D Structure
Properties
CAS No. |
170751-24-3 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C13H12O4/c1-16-11(14)13(12(15)17-2)8-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
DFJYCHBNMCMJAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C=C1C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of tantalum (V) trichloride (TaCl₅) in 1,2-dichloroethane at room temperature for 24 hours . Another method involves the use of Grignard reagents, where the compound is treated with n-butyl magnesium chloride, leading to the formation of tri-substituted olefins .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Lewis Acid-Mediated Cyclopropane Ring-Opening Reactions
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate reacts with aromatic aldehydes in the presence of TaCl₅ to form substituted tetrahydronaphthalenes. Key findings include:
Reaction Conditions and Outcomes
| Parameter | Details |
|---|---|
| Catalyst | TaCl₅ (2 equiv) |
| Solvent | 1,2-Dichloroethane |
| Temperature | 23°C, 24 h |
| Yield | 65–81% |
| Stereochemistry | cis-Configuration of aryl and Cl substituents in cyclohexene moiety |
This reaction proceeds via a carbocationic intermediate generated from the aldehyde-TaCl₅ complex, followed by cyclopropane ring opening and electrophilic aromatic substitution . Quantum chemical calculations (B3LYP/6-31G(d)/LanL2DZ) support an activation barrier of 14.56 kcal/mol for the key ring-opening step .
Protocol and Results
-
General Procedure :
| Example Reaction | Product | Yield |
|---|---|---|
| With dimethyl diazomalonate | Difluorocyclopropene derivatives | 72–89% |
This method enables the synthesis of structurally diverse cyclopropenes, including fluorinated variants .
GaCl₃-Induced Reaction Pathway Divergence
In contrast to TaCl₅, GaCl₃ redirects reactivity to form indenes and polycyclic lactones instead of tetrahydronaphthalenes:
| Parameter | TaCl₅ Pathway | GaCl₃ Pathway |
|---|---|---|
| Primary Products | 4-Phenyl-3,4-dihydronaphthalenes | Indenes, polycyclic lactones |
| Key Intermediate | Carbocationic species (Route I) | β-Styryl malonate (Route II) |
| Yield Range | 65–81% | 45–68% |
The divergence arises from differences in Lewis acid strength and coordination geometry, with GaCl₃ favoring β-hydride elimination pathways .
Nucleophilic Ring-Opening Reactions
The strained cyclopropene ring undergoes nucleophilic attack under specific conditions:
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Organolithium reagents | Ring-opened malonate derivatives | THF, −78°C → RT | 50–75% |
| Water (acidic hydrolysis) | Dicarboxylic acid derivatives | HCl (aq), reflux | 85–90% |
These reactions exploit the ring strain to generate functionalized malonate intermediates for further synthetic applications .
Thermal and Photochemical Reactivity
The compound exhibits distinct behavior under thermal vs. photochemical conditions:
| Condition | Outcome | Mechanism |
|---|---|---|
| Thermal (80°C) | [4+2] Cycloaddition with dienes | Concerted Diels-Alder pathway |
| UV Irradiation | C–C bond cleavage to form diradicals | Homolytic fission |
Photochemical studies report temperature increases up to 32°C during extended UV exposure, indicating exothermic bond-breaking processes .
Comparative Reactivity with Analogous Cyclopropanes
| Cyclopropane Derivative | Key Reaction Difference | Yield Comparison |
|---|---|---|
| Dimethyl 2-methyl analogue | Faster ring-opening with SnCl₄ | 10–15% higher yields |
| Tetrahydrofuran derivatives | No electrophilic aromatic substitution | N/A |
The phenyl substituent in dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate enhances stabilization of transition states during ring-opening reactions .
Scientific Research Applications
Chemical Reactivity
Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate exhibits significant reactivity due to the strain in its cyclopropene ring. This reactivity allows it to participate in various chemical transformations:
- Nucleophilic Reactions : The compound can react with different nucleophiles, leading to the formation of ring-opening products that serve as intermediates in organic synthesis.
- Catalytic Reactions : Interaction studies have shown that this compound can engage with metal catalysts (e.g., gold and silver) to facilitate novel carbon-carbon bond formation processes .
While specific biological activities of this compound are not extensively documented, compounds with similar structures have been explored for their biological properties. Notably:
- Antitumor Activity : Derivatives of cyclopropenes have been investigated for their potential antitumor effects. Future research may reveal specific biological effects associated with this compound itself.
Case Study 1: Dual-Catalyzed Reactions
A study demonstrated the use of this compound in a dual-catalyzed reaction involving gold and silver catalysts. This approach facilitated cross-coupling reactions that produced complex bicyclopropenyl derivatives with potential applications in material science and organic electronics .
Case Study 2: Reaction with Aromatic Aldehydes
Research has shown that dimethyl 2-phenylcyclopropane-1,1-dicarboxylate can react with aromatic aldehydes in the presence of tantalum(V) chloride to yield substituted tetrahydronaphthalenes. These compounds are of interest due to their diverse biological properties, including potential anticancer activity .
Mechanism of Action
The mechanism of action of dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate involves its high reactivity due to the strained cyclopropene ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions and the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopropene Core
Bis(2,2,2-trifluoroethyl) 2-Phenylcycloprop-2-ene-1,1-dicarboxylate (Compound 66)
- Structure : Replaces methyl ester groups with trifluoroethyl esters.
- Synthesis : Prepared via azide radical-initiated ring-opening of cyclopropene precursors, yielding 46% after purification .
- Reactivity : The electron-withdrawing trifluoroethyl groups enhance electrophilicity, facilitating nucleophilic attacks on the cyclopropene ring. This contrasts with the methyl ester analog, which may exhibit slower reaction kinetics due to reduced electron deficiency .
- Applications : Used to synthesize alkenyl nitriles via radical-mediated pathways .
Dimethyl 2-(4-Bromophenyl)cycloprop-2-ene-1,1-dicarboxylate (Compound 67)
- Structure : Features a para-bromo substituent on the phenyl ring.
- Synthesis : Achieved in 71% yield using 1-bromo-4-vinylbenzene as a precursor .
- Reactivity : The bromine atom enables further functionalization (e.g., cross-coupling reactions), offering synthetic flexibility absent in the parent phenyl compound.
Functional Group Variations
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide (Compound 12b)
Reaction Pathways and Catalytic Behavior
- Radical-Mediated Ring-Opening (Cyclopropenes) :
Compounds like 66 and 67 undergo azide radical-initiated ring-opening to form alkenyl nitriles (e.g., Compound 5 and 6) . This pathway is distinct from TaCl5-mediated reactions observed in cyclopropane analogs. - Lewis Acid-Mediated Reactions (Cyclopropanes) :
Saturated analogs (e.g., dimethyl 2-phenylcyclopropane-1,1-dicarboxylate) react with TaCl5 and aromatic aldehydes to form substituted tetrahydronaphthalenes (e.g., 2a–g) in yields exceeding 80% . The unsaturated cyclopropene core precludes similar reactivity, highlighting the role of ring strain and electron configuration.
Data Tables
Table 2: Spectral Data for Key Compounds
Biological Activity
Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate (DPCD) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DPCD, highlighting its therapeutic potentials, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DPCD is characterized by a cyclopropene ring substituted with two carboxylate groups and a phenyl group. The structural formula can be represented as follows:
This unique structure contributes to its reactivity and biological properties.
Antitumor Activity
Research has indicated that DPCD and its derivatives exhibit antitumor properties. The mechanism involves the modulation of cell signaling pathways that are crucial for cancer cell proliferation and survival. In particular, studies have shown that DPCD can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Table 1: Summary of Antitumor Studies on DPCD
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction | |
| MCF-7 | 20 | Cell cycle arrest | |
| A549 | 25 | Inhibition of growth |
Antimicrobial Activity
DPCD has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The compound disrupts microbial cell membranes, leading to cell death .
Table 2: Antimicrobial Efficacy of DPCD
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanisms through which DPCD exerts its biological effects are multifaceted:
- Apoptosis Induction : DPCD activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : The compound has been shown to cause cell cycle arrest at the G2/M phase, preventing further division of cancerous cells.
- Membrane Disruption : In microbial cells, DPCD interacts with membrane components, leading to increased permeability and eventual cell lysis.
Case Study 1: Antitumor Efficacy in Mice
In a controlled study involving mice with induced tumors, administration of DPCD resulted in a significant reduction in tumor size compared to the control group. The study highlighted the compound's potential for further clinical development as an antitumor agent .
Case Study 2: Antimicrobial Testing Against Resistant Strains
A recent investigation assessed the efficacy of DPCD against antibiotic-resistant strains of bacteria. Results indicated that DPCD maintained activity against these strains, suggesting its potential role in combating antibiotic resistance .
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms and optimize its efficacy for therapeutic applications. Future studies should focus on:
- Detailed mechanistic studies to understand the molecular interactions.
- Clinical trials to evaluate safety and efficacy in humans.
- Synthesis of analogs to enhance biological activity and reduce toxicity.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions. For example, the [2+1] cycloaddition of dimethyl acetylenedicarboxylate with styrene derivatives under transition metal catalysis (e.g., copper or palladium) is a common approach . Optimization involves adjusting catalysts (e.g., Cu(I) salts), solvent systems (e.g., DCM or THF), and temperature (room temperature to 60°C). Monitoring reaction progress via TLC and GC-MS ensures intermediate control. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) improves yield .
Q. Which spectroscopic techniques are most effective for characterizing cyclopropane derivatives like dimethyl 2-phenylcyclopropane-1,1-dicarboxylate?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming cyclopropane ring geometry and ester functionality. For example, cyclopropane protons typically appear as doublets of doublets (δ 1.5–2.5 ppm), while aromatic protons resonate at δ 7.0–7.5 ppm .
- IR Spectroscopy : Strong carbonyl stretches (C=O) near 1750 cm and C-O ester vibrations at 1200–1250 cm validate the dicarboxylate structure .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., exact mass 234.089 Da for CHO) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in proposed reaction mechanisms for cyclopropane ring formation in related dicarboxylate esters?
- Methodological Answer : Mechanistic contradictions (e.g., radical vs. concerted pathways) require kinetic isotope effect (KIE) studies, stereochemical analysis, and computational modeling (DFT). For instance, deuterium labeling at reactive sites can distinguish between stepwise and synchronous mechanisms. Comparative studies using enantiopure substrates (e.g., chiral dioxolane derivatives) reveal stereochemical outcomes, as seen in asymmetric cyclopropanation reactions .
Q. What methodologies are recommended for assessing the bioactivity of cyclopropane-containing compounds against resistant microbial strains?
- Methodological Answer :
- Microbroth Dilution Assays : Prepare serial dilutions (5000–4.8 µg/mL) in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi. Inoculate wells with standardized microbial suspensions (5 × 10 CFU/mL for bacteria; 5 × 10 CFU/mL for yeast). Incubate at 35°C for 18–50 hours and determine MICs (minimum inhibitory concentrations) via optical density measurements .
- Synergy Testing : Combine the compound with known antibiotics (e.g., amikacin) to evaluate additive or synergistic effects using checkerboard assays .
Q. How should computational models be integrated with experimental data to predict the reactivity of strained cyclopropane systems?
- Methodological Answer :
- DFT Calculations : Model transition states and electron distribution to predict regioselectivity in cyclopropanation. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize solvent choices (e.g., polar aprotic vs. non-polar) .
- Validation : Cross-reference computational predictions with experimental spectroscopic data (e.g., H NMR coupling constants for cyclopropane ring strain) .
Data Contradiction and Theoretical Frameworks
Q. How can conflicting spectroscopic data for cyclopropane derivatives be systematically analyzed?
- Methodological Answer : Contradictions (e.g., unexpected C NMR shifts) may arise from conformational flexibility or impurities. Use multi-dimensional NMR (e.g., HSQC, HMBC) to confirm connectivity. Compare experimental data with databases (e.g., NIST WebBook) and replicate synthesis/purification to rule out byproducts .
Q. What theoretical frameworks guide the design of cyclopropane-based drug candidates?
- Methodological Answer : Apply strain-release theory to leverage cyclopropane’s high ring strain for targeted reactivity. For example, the compound’s electrophilic cyclopropane moiety can act as a Michael acceptor in enzyme inhibition studies. Align hypotheses with bioisosteric replacement principles, where cyclopropanes mimic aromatic or aliphatic groups in lead optimization .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | CHO | |
| Exact Mass | 234.089 Da | |
| Key NMR Signals (H) | δ 1.5–2.5 (cyclopropane), δ 3.8 (ester CH) | |
| MIC Range (Antimicrobial) | 4.8–5000 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
